molecular formula C11H22ClNO B1455814 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 1334148-19-4

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

Katalognummer: B1455814
CAS-Nummer: 1334148-19-4
Molekulargewicht: 219.75 g/mol
InChI-Schlüssel: UCRPEEYYTKXQQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO and its molecular weight is 219.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to inhibit t-lymphocytes .

Mode of Action

The mode of action of 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .

Biochemical Pathways

The specific biochemical pathways affected by 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to affect the gene expression of interleukin-2 (il2) in t-lymphocytes .

Result of Action

The molecular and cellular effects of 7,7-dimethyl-N-propyl-2-oxabicyclo[32Similar compounds have been known to inhibit t-lymphocytes and affect the gene expression of interleukin-2 (il2) .

Biologische Aktivität

7,7-Dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride, with the CAS number 1334148-19-4, is a bicyclic amine compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular pathways, and relevant case studies.

  • Molecular Formula : C₁₁H₂₂ClNO
  • Molecular Weight : 219.76 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily linked to its interaction with specific cellular pathways:

  • T-Lymphocyte Inhibition : Similar compounds have been documented to inhibit T-lymphocyte proliferation by preventing the activation of transcription factors essential for interleukin-2 (IL-2) gene expression, such as NFAT and NFIL2A .
  • Gene Expression Modulation : The compound affects the expression of cytokines, particularly IL-2, which plays a crucial role in the immune response .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
T-Lymphocyte InhibitionSuppression of IL-2 expression
Cytokine ModulationAltered levels of pro-inflammatory cytokines
Skin IrritationCauses skin irritation upon contact
Eye IrritationCauses serious eye irritation

Case Studies and Research Findings

  • T-Lymphocyte Proliferation Study :
    A study investigated the effects of similar bicyclic amines on T-cell activation and proliferation. It was found that these compounds significantly reduced IL-2 production in activated T-cells, suggesting potential applications in autoimmune disease management .
  • Irritation Studies :
    Safety data sheets indicate that this compound can cause skin and eye irritation upon exposure, emphasizing the need for caution during handling and potential therapeutic use .
  • Cytokine Profiles :
    Further research into cytokine modulation revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, indicating a possible anti-inflammatory role that could be harnessed for therapeutic purposes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C11H22ClNO
  • Molecular Weight : 219.76 g/mol
  • IUPAC Name : 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
  • Purity : Typically around 95% to 97% .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit immunosuppressive properties by inhibiting T-lymphocyte activation. This mechanism is crucial for developing therapies for autoimmune diseases and organ transplantation .

Case Study: Immunosuppressive Effects

In vitro studies have demonstrated that the compound can inhibit the expression of interleukin-2 (IL-2) in T-cells, which is essential for T-cell proliferation and differentiation . The inhibition of IL-2 gene expression suggests potential applications in managing conditions like rheumatoid arthritis and multiple sclerosis.

Neuropharmacology

Cognitive Enhancement and Neuroprotection

There is emerging interest in the neuropharmacological effects of this compound. Preliminary studies suggest it may enhance cognitive functions and provide neuroprotective effects against neurodegenerative disorders .

Case Study: Neuroprotective Mechanisms

Research has shown that related compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and cognitive function . Further investigations are warranted to explore these effects specifically for this compound.

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules due to its bicyclic structure and functional groups . Its unique structure allows chemists to create derivatives that may possess novel biological activities.

Synthetic Route Example

A notable synthetic route involves the use of this compound as an intermediate in the synthesis of various pharmaceuticals, leveraging its bicyclic nature to introduce complexity into drug design .

Q & A

Basic Question: What are the recommended analytical techniques for structural characterization of this bicyclic amine hydrochloride?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework, substituent positions (e.g., dimethyl and propyl groups), and hydrochloride salt formation. Compare shifts to analogous bicyclo[3.2.0] systems (e.g., and ) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., endo/exo configurations) using single-crystal analysis. Similar bicyclic compounds (e.g., AGN 192403 hydrochloride) have been resolved via this method .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11_{11}H20_{20}ClNO) and rule out impurities.

Basic Question: How can synthetic routes for this compound be optimized for higher yields?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test phase-transfer catalysts (PTCs) or chiral catalysts (e.g., tert-BuOK in THF, as in ) to enhance stereoselectivity in bicyclo[3.2.0] ring formation .
  • Reaction Solvent/Time : Compare polar aprotic solvents (DMF, DCM) and heating durations (e.g., 4.5 hrs at 100°C for similar heterocycles in ) to minimize byproducts .
  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate key intermediates (e.g., oxabicyclo precursors) .

Advanced Question: How to design a protocol for impurity profiling of this compound in pharmaceutical formulations?

Methodological Answer:
Follow pharmacopeial guidelines (e.g., EP/USP) and:

  • HPLC Method Development : Use a C18 column with a mobile phase of phosphate buffer (pH 7.4) and acetonitrile. Detect impurities at UV 210–260 nm (see –2 for impurity standards) .
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light, and acidic/alkaline conditions. Monitor degradation products via LC-MS/MS (as in for protein analysis) .
  • Reference Standards : Include structurally related impurities (e.g., demethylated analogs or propyl-group oxidation products) based on –2 .

Advanced Question: How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:
Address discrepancies through:

  • Batch-to-Batch Reproducibility Tests : Replicate reactions under identical conditions (catalyst, solvent purity).
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to distinguish diastereomers or conformers. For example, bicyclo[3.1.1] systems in require precise stereochemical assignments .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to NMR/LC-MS datasets to identify outlier batches.

Advanced Question: What strategies are recommended for stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC at 0, 24, and 48 hrs (see for buffer preparation) .
  • Temperature Stress Testing : Store samples at 4°C, 25°C, and 40°C. Use Arrhenius kinetics to predict shelf-life.
  • Mass Balance Analysis : Quantify intact compound and degradation products to ensure compliance with ICH Q1A guidelines.

Advanced Question: How to validate a bioanalytical method for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE for serum/plasma. Include internal standards (e.g., deuterated analogs) to correct for matrix effects (see for serum protocols) .
  • Validation Parameters :
    • Linearity : 5-point calibration curve (1–100 ng/mL).
    • Accuracy/Precision : ≤15% deviation per FDA guidelines.
    • LLOQ : Confirm detection at 0.5 ng/mL via S/N ≥10.

Advanced Question: What in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCR panels (e.g., adrenergic, opioid receptors) due to structural similarity to bioactive bicyclic amines ( ) .
  • CYP Inhibition Studies : Assess cytochrome P450 interactions using human liver microsomes and LC-MS quantification.
  • Permeability Assays : Use Caco-2 cell monolayers to predict oral bioavailability.

Advanced Question: How to investigate the mechanism of acid-catalyzed degradation?

Methodological Answer:

  • Kinetic Profiling : Perform time-resolved NMR in D2_2O/HCl to track structural changes (e.g., ring-opening or N-oxide formation).
  • Isolation of Degradants : Use preparative HPLC to collect major degradants. Characterize via HRMS and 2D NMR (as in for analogous systems) .
  • Computational Modeling : Apply DFT calculations to identify energetically favorable degradation pathways.

Eigenschaften

IUPAC Name

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3;/h8-10,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRPEEYYTKXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1C2CCOC2C1(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.